4-甲基-2-氧代-1,2-二氢喹啉-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

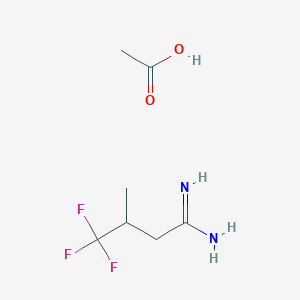

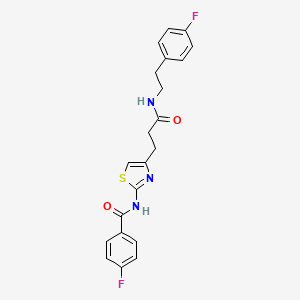

“4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of compounds known as quinolones, which are bicyclic compounds containing a quinoline moiety (a benzene ring fused to a pyridine ring). The “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” specifically has a sulfonamide group attached to the 6th position of the quinoline ring .

Synthesis Analysis

The synthesis of “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” involves either amidation of the respective acid with anilines or the reaction of N-aryl-2-chloroacetamide with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfinic acid .Molecular Structure Analysis

The molecular structure of “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” is characterized by a quinoline core with a sulfonamide group attached to the 6th position. The quinoline moiety is not planar, with a dihedral angle between the two ring planes .Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” primarily involve its synthesis. As mentioned earlier, it can be synthesized through amidation of the respective acid with anilines or the reaction of N-aryl-2-chloroacetamide with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfinic acid .科学研究应用

Potential Diuretic Agents

4-Methyl-2-oxo-1,2-dihydroquinoline derivatives have been explored as potential diuretic agents. These compounds have been shown to affect urinary function, which is crucial in the treatment of conditions like hypertension and heart failure where diuresis is needed .

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocycles. These heterocycles are significant in drug research and development due to their unique biological activities .

Antiplatelet Activity

Some derivatives of 4-Methyl-2-oxo-1,2-dihydroquinoline have been found to inhibit cyclooxygenase-1 (Cox-1), leading to the downregulation of thromboxane A2. This action is beneficial in preventing platelet aggregation, a key factor in thrombosis .

Antiproliferative Activity

Research has indicated that certain quinoline derivatives exhibit antiproliferative activity against various cancer cell lines. This makes them valuable in the development of anticancer therapies .

Intramolecular Hydrogen Bonding Studies

The compound has been used in studies to identify intramolecular hydrogen bonding, which is important in understanding the structure-activity relationship of pharmaceuticals .

Diuretic Activity Structure Relationship

The structure of 4-Methyl-2-oxo-1,2-dihydroquinoline derivatives has been linked to their diuretic activity. Understanding this relationship is vital for the design of new diuretic drugs .

未来方向

The future directions for “4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide” could involve further studies on its synthesis, properties, and potential applications. Given the interesting pharmaceutical and biological activities of similar compounds, it may be valuable in drug research and development .

作用机制

Target of Action

Similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been reported to inhibit the acetylcholinesterase enzyme .

Mode of Action

For instance, tacrine derivatives have been shown to bind to the active site of acetylcholinesterase, with the binding influenced by the steric properties of the substituents .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to exhibit hemostatic activity, suggesting an impact on blood coagulation pathways .

Pharmacokinetics

Similar compounds such as 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides have been prepared as potential diuretic agents, suggesting possible renal excretion .

Result of Action

Related compounds have been found to exhibit hemostatic activity in vitro, suggesting a potential role in promoting blood clotting .

Action Environment

It’s worth noting that the synthesis of similar compounds has been reported to involve reactions such as alkaline hydrolysis , which could potentially be influenced by environmental conditions such as pH and temperature.

属性

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-6-4-10(13)12-9-3-2-7(5-8(6)9)16(11,14)15/h2-5H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQRLMUTGXSGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 18592800 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[bis(methylsulfonyl)amino]-5-bromo-2-methoxybenzenecarboxylate](/img/structure/B2880583.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2880589.png)

![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)

![2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2880596.png)

![5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2880597.png)